Clephedrone vs. 4‑Chloroethcathinone (4‑CEC) & 4‑CαPPP: Transporter Substrate vs. Inhibitor Functional Divergence
In synaptosomal uptake and release assays, clephedrone (4‑CMC) and mephedrone both functioned as substrates at DAT, NET, and SERT with similar potency across all three transporters [REFS‑1]. In contrast, 4‑chloro‑α‑pyrrolidinopropiophenone (4‑CαPPP) acted as an uptake inhibitor at DAT and NET with similar potency at each site, but had minimal activity at SERT [REFS‑1]. 4‑Chloroethcathinone (4‑CEC) was a low‑potency uptake inhibitor at DAT and NET but a substrate at SERT [REFS‑1].
| Evidence Dimension | Transporter mechanism (substrate vs. inhibitor) and relative potency at DAT/NET/SERT |
|---|---|
| Target Compound Data | 4‑CMC: Substrate at DAT, NET, SERT; similar potency across all three |
| Comparator Or Baseline | Mephedrone: Substrate at DAT, NET, SERT (similar); 4‑CαPPP: Inhibitor at DAT/NET, weak at SERT; 4‑CEC: Inhibitor at DAT/NET (low potency), substrate at SERT |
| Quantified Difference | Qualitative divergence: 4‑CMC is a substrate; 4‑CαPPP and 4‑CEC are inhibitors or mixed activity |
| Conditions | Rat synaptosomes; caudate for DAT, whole brain minus caudate/cerebellum for NET/SERT |
Why This Matters
Procurement decisions for in vitro pharmacology studies must account for mechanistic divergence: 4‑CMC behaves as a releasing agent, while its 4‑chloro ring‑substituted congeners act as uptake inhibitors, leading to distinct neurochemical outcomes.
- [1] Chojnacki MR, et al. Neurochemical and Cardiovascular Effects of 4‑Chloro Ring‑Substituted Synthetic Cathinones in Rats. J Pharmacol Exp Ther. 2023;385(3):162‑170. View Source
